8-methyl-3-phenyl-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione
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Overview
Description
8-methyl-3-phenyl-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione: is a heterocyclic compound with an intriguing structure. Let’s break it down:
- The benzothiazole core consists of a benzene ring fused with a thiazole ring.
- The triazino moiety adds a triazine ring to the structure.
- The 8-methyl and 3-phenyl substituents provide additional functional groups.
Preparation Methods
Synthetic Routes:: The compound can be synthesized by cyclization of N-{[6-substituted-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2/4-substituted benzamides (3a-t) through refluxing in n-butanol. Specifically, 6-substituted benzothiazoles (1a–f) and substituted benzoyl isothiocyanates (2a–d) react in benzene for 5 hours .
Industrial Production:: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a foundation for further optimization and scale-up.
Chemical Reactions Analysis
Reactions:: The compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific reaction type. For example:
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can convert the thione group to a sulfone.
Reduction: Reducing agents like sodium borohydride can reduce the carbonyl group.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Major Products:: The major products formed during these reactions include derivatives with modified substituents or functional groups.
Scientific Research Applications
Chemistry::
Building Blocks: Researchers use this compound as a building block for designing novel heterocyclic molecules.
Ligands: It can serve as a ligand in coordination chemistry due to its diverse functional groups.
Anticonvulsant Properties: Some derivatives exhibit anticonvulsant activity in mouse seizure models.
Analgesic Activity: Certain compounds display potent analgesic effects.
Toxicity Evaluation: Neurotoxicity and hepatotoxicity studies have shown promising safety profiles.
Material Science: The compound’s thermal stability makes it useful for coating applications.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare it to related benzothiazole derivatives. Its uniqueness lies in the combination of triazino and benzothiazole moieties.
Properties
CAS No. |
522652-40-0 |
---|---|
Molecular Formula |
C16H11N3O2S |
Molecular Weight |
309.3 g/mol |
IUPAC Name |
8-methyl-3-phenyl-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4-dione |
InChI |
InChI=1S/C16H11N3O2S/c1-10-7-8-12-13(9-10)22-15-17-14(20)18(16(21)19(12)15)11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
NNUDMBJPMQWRIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C(=NC(=O)N(C3=O)C4=CC=CC=C4)S2 |
solubility |
2.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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